1-(2-硝基乙烯基)萘

描述

Synthesis Analysis

The synthesis of 1-(2-Nitrovinyl)naphthalene and similar compounds typically involves the nitration reactions of naphthalene derivatives. Studies have shown that naphthalene can undergo gas-phase reactions with radicals like OH and N₂O₅, leading to the formation of nitronaphthalenes. For example, the reaction of naphthalene with N₂O₅ at 298 K was found to produce 1- and 2-nitronaphthalenes (Atkinson et al., 1987). Other studies have focused on the photochemical and thermal nitration of naphthalene derivatives, indicating a range of pathways to introduce nitro groups to the naphthalene core (Eberson & Radner, 1991).

Molecular Structure Analysis

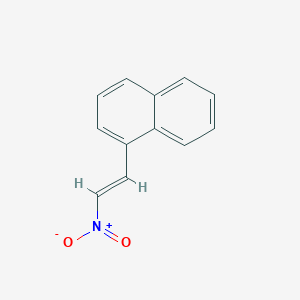

The molecular structure of 1-(2-Nitrovinyl)naphthalene is characterized by the presence of a nitrovinyl group attached to the naphthalene ring system. This modification significantly affects the electronic distribution across the molecule, influencing its reactivity and interaction with other molecules. The crystal structure analysis reveals the geometric arrangement of atoms within the molecule and their spatial orientation, which is crucial for understanding its chemical behavior and potential applications (Jing, 2009).

Chemical Reactions and Properties

1-(2-Nitrovinyl)naphthalene participates in various chemical reactions, exploiting the reactivity of both the nitrovinyl group and the aromatic system. The presence of the nitro group can lead to specific reactions, such as nitration, oxidation, and reduction, under different conditions. The compound's reactivity towards radicals, ozone, and other reactive species has been documented, with implications for its stability and degradation in environmental contexts (Atkinson et al., 1989).

科学研究应用

光解和硝化反应

- 萘衍生物(如 1-甲氧基萘)的光解与二氯甲烷中的四硝基甲烷结合已得到研究。这项研究对于理解萘等活性较低的芳烃的光化学反应非常重要,它通过光化学加成/消除机制生成硝基化合物 (埃伯森和拉德纳,1991)。

与 OH 自由基和 N2O5 的气相反应

- 萘与 OH 自由基和 N2O5 的气相反应动力学(重要的大气化学去除过程)已得到探索。这包括形成 1-和 2-硝基萘等硝基萘,有助于我们了解大气化学和污染物形成 (阿特金森等人,1987)。

水溶液中的硝化

- 萘在水溶液中的硝化提供了对大气水气象中的芳香族化合物硝化的见解。这项研究有助于理解环境现象,例如二氧化氮在颗粒物中多环芳烃硝化中的作用 (维奥内等人,2005)。

新型化合物的合成

- 利用源自 2-萘酚的曼尼希碱与 2-硝基乙烯基化合物反应合成 2-硝基-1H-苯并[f]色烯的研究表明了在开发新化学实体中的应用,这些实体可能在各种工业和药物背景下有用 (奥西亚宁等人,2015)。

电光和非线性性质

- 对萘基化合物的电光、非线性和电荷转移性质的研究(包括用硝基改性的化合物)对有机半导体和染料敏化太阳能电池的应用有影响。这项研究突出了这些化合物在先进材料科学中的潜力 (伊尔凡等人,2017)。

污染物暴露的生物标志物

- 作为与交通相关污染物暴露相关的生物标志物,硝基萘代谢物的研究表明了它们在环境和公共卫生研究中的相关性。了解这些代谢物有助于评估空气污染物暴露和相关的健康风险 (龚等人,2015)。

臭氧介导的硝化

- 萘及其衍生物与二氧化氮的臭氧介导硝化的研究提供了对大气化学和污染物形成的见解。这项研究对于了解二氧化氮在城市空气污染中的环境影响至关重要 (铃木和森,1996)。

电化学行为和应用

- 萘衍生物(如萘 1-硝基-6-磺酸)的电化学行为已得到研究,以用于电化学和合成中的潜在应用。这些研究为电化学工艺和产品的开发提供了信息 (科纳列夫,2021)。

安全和危害

未来方向

属性

IUPAC Name |

1-[(E)-2-nitroethenyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRGHIXNKWOUEO-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrovinyl)naphthalene | |

CAS RN |

4735-49-3 | |

| Record name | NSC121151 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one](/img/structure/B1234506.png)

![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)

![[(4Z,6Z,10Z)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1234512.png)